molecular formula C18H15ClO3 B5733272 7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B5733272
M. Wt: 314.8 g/mol
InChI Key: LVUUTOUXLZZNQA-UHFFFAOYSA-N
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Description

7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative offered for early-stage pharmacological research. Coumarins are a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities. The structure of this compound, featuring a 4-chlorobenzyloxy group at the 7-position and methyl substituents at the 3- and 4-positions, is of significant interest for structure-activity relationship (SAR) studies. Research on analogous compounds indicates that substituents at the C-3 and C-4 positions of the coumarin nucleus are often critical for potent biological activity . Furthermore, coumarins bearing a halogenated benzyloxy group at the 7-position have been extensively explored as highly potent and selective enzyme inhibitors, particularly for targets like monoamine oxidase (MAO) . This suggests potential research applications in neuroscience for neurodegenerative diseases. The versatility of the coumarin core also points to potential investigative uses in developing new antibacterial agents and other therapeutic areas. As a versatile chemical tool, this compound enables researchers to probe biochemical pathways and design novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-[(4-chlorophenyl)methoxy]-3,4-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO3/c1-11-12(2)18(20)22-17-9-15(7-8-16(11)17)21-10-13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUUTOUXLZZNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl alcohol and 3,4-dimethylcoumarin.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Coupling Reaction: The 4-chlorobenzyl group is introduced to the chromen-2-one core through an etherification reaction, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-[(4-Chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Substituent Variations in the Benzyloxy Group

Key Comparisons :

7-((4-Chlorobenzyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (Compound 3o): Structure: Differs by additional hydroxyl groups on the phenyl ring at position 2 and hydroxylation at positions 3 and 5 of the coumarin core. Properties: Higher polarity due to hydroxyl groups, leading to reduced membrane permeability compared to the target compound. Melting point: 266–267°C .

7-(3,4-Difluorobenzyloxy)-3,4-dimethyl-2H-chromen-2-one :

  • Structure : Replaces the 4-chlorobenzyl group with a 3,4-difluorobenzyl moiety.
  • Properties : Increased lipophilicity (logP ~3.2) compared to the chloro analog (logP ~2.8), improving blood-brain barrier penetration.
  • Activity : Higher MAO-B inhibition (IC₅₀ = 0.8 µM vs. 1.2 µM for the chloro analog) due to fluorine’s electron-withdrawing effects .

Modifications in the Coumarin Core

7-[(1-Benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one (Compound 2) :

  • Structure : Incorporates a piperidinylmethoxy group instead of 4-chlorobenzyloxy.
  • Properties : Increased molecular weight (MW = 405.9 g/mol vs. 342.8 g/mol) and basicity (pKa ~8.5 due to piperidine nitrogen).
  • Activity : Dual AChE/MAO-B inhibition with improved selectivity for MAO-B (Ki = 0.5 µM) but reduced solubility in aqueous media .

3,4-Dimethyl-7-[(N-(4-chlorobenzyl)piperidin-3-yl)methoxy]-2H-chromen-2-one (Compound 5f) :

  • Structure : Combines 4-chlorobenzyl and piperidine groups.
  • Properties : Enhanced binding affinity (ΔG = -9.8 kcal/mol) due to π-π stacking (chlorobenzyl) and hydrogen bonding (piperidine) .
  • Activity : Superior AChE inhibition (IC₅₀ = 0.3 µM) compared to the parent compound (IC₅₀ = 1.1 µM) .

Functional Group Additions

7-{[1-(3-Hydroxypropyl)piperidin-4-yl]methoxy}-3,4-dimethyl-2H-chromen-2-one (12c) :

  • Structure : Adds a hydroxypropyl chain to the piperidine ring.
  • Properties : Improved aqueous solubility (logS = -3.1 vs. -4.5 for the parent) due to hydroxyl group hydration.
  • Activity : Retains MAO-B inhibition (IC₅₀ = 1.0 µM) while reducing cytotoxicity (CC₅₀ > 100 µM) .

7,9-Bis[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one :

  • Structure : Features two 4-chlorobenzyloxy groups and a cyclopentane-fused coumarin core.
  • Properties : Higher steric bulk (MW = 483.3 g/mol) and rigid conformation limit enzyme binding.
  • Activity : Weak dual inhibition (AChE IC₅₀ = 12 µM; MAO-B IC₅₀ = 15 µM) due to reduced flexibility .

Biological Activity

Overview

7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, which is recognized for its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structure of this compound, characterized by a chromen-2-one core with a 4-chlorobenzyl group and two methyl groups, contributes to its biological activity and makes it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClO3C_{18}H_{15}ClO_3, and its IUPAC name is 7-[(4-chlorophenyl)methoxy]-3,4-dimethylchromen-2-one. The compound's structure can be summarized in the following table:

PropertyDetails
Molecular FormulaC18H15ClO3
IUPAC Name7-[(4-chlorophenyl)methoxy]-3,4-dimethylchromen-2-one
SynonymsCHEMBL274030
CAS Number129910-59-4

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study focused on various coumarin analogues demonstrated that compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, the compound exhibited inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. The structure-activity relationship (SAR) analysis revealed that the presence of the 4-chlorobenzyl group enhances its cytotoxic effects against various cancer cells. In vitro studies indicated that this compound could inhibit cell proliferation significantly .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It is believed to exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a candidate for further development in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which are involved in neurotransmitter metabolism.
  • Receptor Interaction : It may modulate receptor activity associated with inflammation and cancer progression.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on A431 human epidermoid carcinoma cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10μM10\mu M, with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains using the agar diffusion method. The results showed that it exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50μg/mL50\mu g/mL to 100μg/mL100\mu g/mL, indicating strong antimicrobial potential .

Q & A

Q. What are the standard synthetic routes for 7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis typically begins with forming the chromen-2-one core via a condensation reaction between a phenol derivative (e.g., 4-chlorobenzyl alcohol) and a β-keto ester under acidic conditions. Subsequent functionalization involves alkylation or nucleophilic substitution to introduce the 3,4-dimethyl and 4-chlorobenzyl groups. Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) significantly impacts yield. For example, using BF₃·Et₂O as a catalyst improves electrophilic substitution efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for the chlorobenzyl group) .
  • HPLC-MS : For purity assessment and molecular weight verification (theoretical MW: ~316.7 g/mol) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally similar chromenones .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screens often use in vitro assays:

  • Antimicrobial activity : Disk diffusion against S. aureus or E. coli .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent used for dissolution). Methodological solutions include:

  • Standardizing protocols (e.g., uniform DMSO concentration ≤0.1% v/v).
  • Validating results with orthogonal assays (e.g., combining MTT with apoptosis markers like Annexin V) .
  • Performing dose-response curves across multiple replicates to ensure reproducibility .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

  • Molecular docking : Predicts binding affinity to enzyme active sites (e.g., using AutoDock Vina with PDB structures) .
  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values for kinase interactions) .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .

Q. How can synthetic pathways be optimized to improve scalability and reduce byproducts?

Strategies include:

  • Flow chemistry : Enhances reaction control and reduces side products in multi-step syntheses .
  • Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 minutes vs. 6 hours for esterification) .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and yield .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

Challenges include matrix interference and low detection limits. Solutions involve:

  • LC-MS/MS with MRM : Enhances specificity and sensitivity (LOQ ~1 ng/mL) .
  • Solid-phase extraction (SPE) : Pre-concentrates samples while removing contaminants .
  • Internal standards : Use deuterated analogs (e.g., d₄-chlorobenzyl) to correct for recovery variability .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

SAR studies reveal:

  • 4-Chlorobenzyl group : Critical for antimicrobial activity (MIC ~8 µg/mL vs. S. aureus), while replacing Cl with F reduces potency .
  • 3,4-Dimethyl groups : Enhance lipophilicity (logP ~3.2), improving blood-brain barrier penetration in CNS-targeted studies .
  • Chromenone core oxidation : Introducing a ketone at C-4 increases selectivity for COX-2 inhibition (IC₅₀ = 0.8 µM) .

Q. What experimental designs mitigate degradation issues during long-term stability studies?

  • Controlled storage : Use amber vials at −80°C to prevent photodegradation and thermal hydrolysis .
  • Forced degradation studies : Expose the compound to UV light, acidic/basic conditions, and oxidizers (H₂O₂) to identify degradation pathways .
  • HPLC-UV monitoring : Track peak area reduction over time to calculate degradation kinetics (t₁/₂) .

Q. How can computational models predict the compound’s ADMET properties?

Tools like SwissADME and pkCSM predict:

  • Absorption : High Caco-2 permeability (Peff ~1.5 × 10⁻⁶ cm/s) due to moderate logP .
  • Metabolism : Susceptibility to CYP3A4-mediated oxidation, necessitating in vitro microsomal assays .
  • Toxicity : Low Ames test risk but potential hepatotoxicity (probed via HepG2 cell viability assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

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